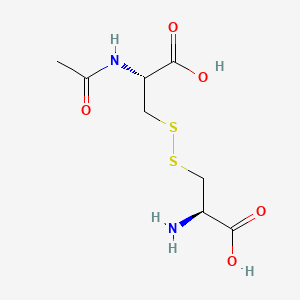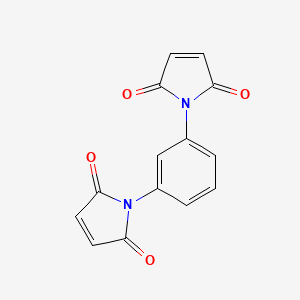![molecular formula C13H14N2O B1679411 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one CAS No. 4425-23-4](/img/structure/B1679411.png)
7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one
Descripción general
Descripción
The compound “7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one”, also known as RLX, is a pharmacologically active vasicinone analogue . It has been found to exhibit potent anticancer activities both in vitro and in vivo .
Synthesis Analysis
The compound is derived from the structures of the alkaloids rutaecarpine and dehydroevodiamine (DHED), and the long-known acetylcholinesterase (AChE) inhibitor tacrine .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It is part of the quinazoline class of compounds .Chemical Reactions Analysis
The compound has been found to inhibit the proliferation of various cancer cell lines, particularly colon cancer cells . This inhibition is concentration-dependent .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the available sources .Aplicaciones Científicas De Investigación
7,8,9,10−Tetrahydroazepino[2,1−b]quinazolin-12(6H)-one7,8,9,10-\text{Tetrahydroazepino}[2,1-b]\text{quinazolin-12(6H)-one}7,8,9,10−Tetrahydroazepino[2,1−b]quinazolin-12(6H)-one
, focusing on unique applications across various fields:Antiviral Research
RLX: has been identified as an effective inhibitor of the HCV NS5B polymerase , which is crucial in the replication of the hepatitis C virus (HCV) . This application is significant in the development of antiviral drugs, particularly for treating HCV infections.
Oncology
Studies have shown that RLX exhibits potent anticancer activities both in vitro and in vivo . Its mechanism as a tumour suppressor and its efficacy in cancer treatment protocols are areas of active research.
Synthetic Chemistry
The compound serves as a key intermediate in the synthesis of novel heteroaryl-fused indole ring systems . These systems are important for creating a diverse range of pharmacologically active molecules.
Mecanismo De Acción
Target of Action
The primary target of the compound 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one, also known as RLX, is the PI3K/Akt/FoxO3a signaling pathway . This pathway plays a crucial role in the pathology of cancer and the development of resistance in tumor cells .
Mode of Action
RLX interacts with its targets by inhibiting the PI3K/Akt/FoxO3a signaling pathway . This inhibition is associated with the down-regulation of p110α and p85 subunits of PI3K, thereby decreasing the expression of subsequent downstream effector proteins .
Biochemical Pathways
The PI3K/Akt/FoxO3a pathway is the primary biochemical pathway affected by RLX . The inhibition of this pathway by RLX leads to a decrease in the proliferation of various cancer cell lines, particularly colon cancer cells . This inhibition is concentration-dependent and results in the induction of sub-G1 arrest and mitochondrial potential loss followed by pFoxO3a (Thr32) nuclear-cytoplasmic translocation inhibition .
Pharmacokinetics
Rlx has been shown to exhibit potent anticancer activities both in vitro and in vivo , suggesting that it has favorable bioavailability.
Result of Action
The molecular and cellular effects of RLX’s action include strong inhibition of proliferation against various cancer cell lines, particularly colon cancer cells . RLX treatment results in a concentration-dependent inhibition of cell proliferation and colony formation . In vivo, RLX treatment substantially results in tumor growth inhibition .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13-10-6-3-4-7-11(10)14-12-8-2-1-5-9-15(12)13/h3-4,6-7H,1-2,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIIBRHXAULMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=O)N2CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20877175 | |
| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
CAS RN |
4425-23-4 | |
| Record name | 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4425-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8,9,10-Tetrahydroazepino(2,1-b)quinazolin-12(6H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004425234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZEPINO[2,1-B]QUINAZOLIN-12(6H)-ONE, 7,8,9,10-TE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20877175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary research focus regarding 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?
A1: Research on 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one primarily investigates its potential as a bronchodilator [, ]. Studies have explored its effectiveness in treating asthma and other respiratory conditions, often comparing its efficacy with existing medications like ambroxol [].
Q2: Were any metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one found to be active?
A2: Interestingly, while 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one itself displayed bronchodilatory activity, in vivo studies in rhesus monkeys and rats revealed that its identified metabolites did not exhibit any bronchodilatory effects []. This suggests that the parent compound is responsible for the observed activity.
Q3: What analytical techniques were used to characterize the metabolites of 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one?
A3: Researchers employed a combination of spectroscopic techniques to elucidate the structure of the metabolites, including UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry []. This comprehensive approach ensured accurate structural determination and confirmation.
Q4: Beyond bronchodilation, were any other pharmacological activities investigated for 7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one or its derivatives?
A4: Yes, in addition to bronchodilation, certain azepino[2,1-b]quinazoline derivatives, structurally related to the compound in question, have been explored for their antitussive effects [, ]. This indicates a potential for broader therapeutic applications within respiratory disease management.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



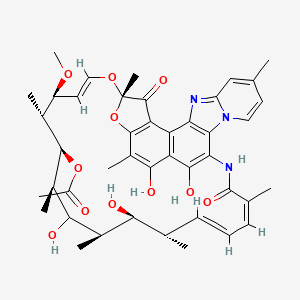

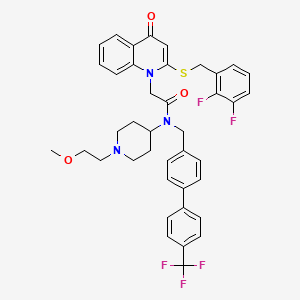
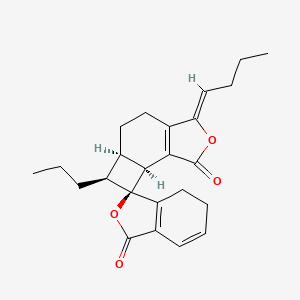

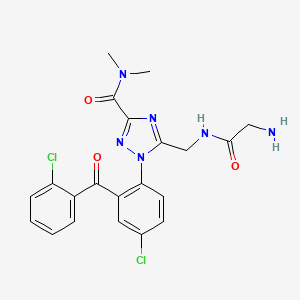

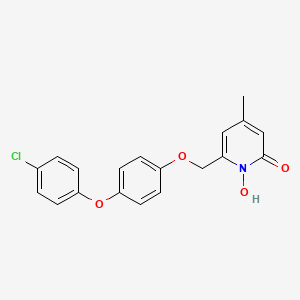
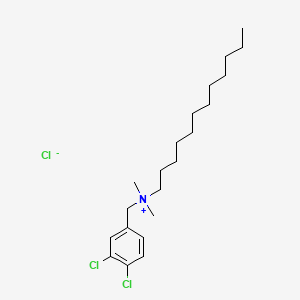
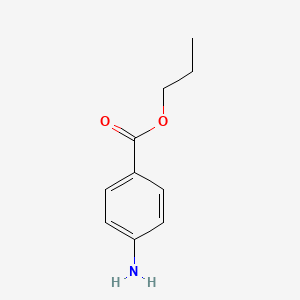

![6-amino-4-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1679348.png)
